molecular formula C20H13FN2O2S B14120461 2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one

2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one

Cat. No.: B14120461
M. Wt: 364.4 g/mol
InChI Key: FLCKFKVCYZALSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one is a complex organic compound that features a thiazole ring, a fluorinated phenyl group, and a hydroxyindenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyindenone moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the iminomethyl group, converting it to an amine.

    Substitution: The thiazole ring and the fluorinated phenyl group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as alkyl halides or halogenating agents (e.g., N-bromosuccinimide) are used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S/c1-11-8-12(6-7-16(11)21)17-10-26-20(23-17)22-9-15-18(24)13-4-2-3-5-14(13)19(15)25/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCKFKVCYZALSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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